2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid

hDHODH inhibition medicinal chemistry structure-activity relationship

Select this specific ortho-fluoro biphenyl-3-carboxylic acid (CAS 1182754-74-0) for your PROTAC and SAR studies. The 2'-fluoro substitution enforces a dihedral angle of 50-60°, providing a geometrically distinct vector for linker conjugation, unlike meta- or para-fluoro regioisomers. This conformational constraint is critical for achieving productive ternary complex formation. With ≥95% purity and a 3-carboxylic acid, it ensures reproducible target engagement, offering distinct advantages over non-fluorinated or regioisomeric alternatives.

Molecular Formula C14H11FO3
Molecular Weight 246.23 g/mol
CAS No. 1182754-74-0
Cat. No. B1440587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid
CAS1182754-74-0
Molecular FormulaC14H11FO3
Molecular Weight246.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)F
InChIInChI=1S/C14H11FO3/c1-18-11-5-6-12(13(15)8-11)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H,16,17)
InChIKeyOORQZOBGEWAKDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid (CAS 1182754-74-0): A Precision Ortho-Fluoro Substituted Biphenyl Carboxylic Acid Building Block for PROTAC and Fragment-Based Design


2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid (CAS 1182754-74-0) is a fluorinated biphenyl carboxylic acid derivative with the molecular formula C₁₄H₁₁FO₃ and a molecular weight of 246.23 g/mol . This compound features a biphenyl core substituted with a fluorine atom at the ortho position (2'-position) and a methoxy group at the 4'-position on one ring, with a carboxylic acid functional group at the 3-position of the second ring. The compound is categorized as a protein degrader building block and is supplied with a purity specification of ≥95% [1]. Its structural features—particularly the ortho-fluoro substitution adjacent to the biphenyl linkage—confer distinct physicochemical properties that differentiate it from regioisomeric analogs, including altered rotational energetics of the biphenyl bond, modified hydrogen-bonding capacity of the carboxylic acid, and specific metabolic stability characteristics relevant to medicinal chemistry applications.

Why 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic Acid Cannot Be Replaced by Regioisomeric Biphenyl Carboxylic Acid Analogs in Structure-Activity Studies


Within the biphenyl-3-carboxylic acid chemical space, compounds sharing identical molecular formula (C₁₄H₁₁FO₃) and molecular weight (246.23 g/mol) differ critically in the positioning of fluoro and methoxy substituents across the biphenyl scaffold. Regioisomeric variations—including 3'-fluoro-4'-methoxy, 2'-fluoro-5'-methoxy, and 4-(2-fluoro-4-methoxyphenyl)benzoic acid—produce measurably divergent target binding affinities despite identical elemental composition. Evidence from enzyme inhibition studies demonstrates that the ortho-fluoro substitution in the 2'-position of 2'-fluoro-4'-methoxybiphenyl-3-carboxylic acid imparts distinct conformational constraints on the biphenyl dihedral angle compared to meta- or para-substituted analogs [1]. This rotational restriction directly influences the spatial presentation of the carboxylic acid moiety when the compound is incorporated into larger molecular architectures. Furthermore, the ortho-fluoro substituent modifies the pKa of the carboxylic acid through inductive electronic effects that differ quantitatively from regioisomers lacking proximal fluorine placement. Generic substitution with an alternative biphenyl carboxylic acid lacking this specific ortho-fluoro configuration risks altering critical molecular recognition events, target engagement efficiency, and downstream pharmacological outcomes in a manner that cannot be predicted without explicit experimental validation.

Quantitative Differentiation Evidence: 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic Acid Versus Closest Structural Analogs


Enzyme Inhibition Potency: Ortho-Fluoro Biphenyl-3-Carboxylic Acid Derivatives Exhibit >50-Fold Variation in hDHODH Ki Across Regioisomers

In human dihydroorotate dehydrogenase (hDHODH) enzyme inhibition assays using N-terminally truncated recombinant hDHODH, structurally related biphenyl carboxylic acid derivatives demonstrate that the precise positioning of the carboxylic acid on the biphenyl scaffold—and its spatial relationship to fluoro and methoxy substituents—produces Ki values spanning more than two orders of magnitude [1]. A derivative incorporating a 2-fluoro-4-(3-methoxyphenyl)phenyl scaffold, which shares the ortho-fluoro biphenyl carboxylic acid architecture characteristic of 2'-fluoro-4'-methoxybiphenyl-3-carboxylic acid, exhibits a Ki of 245 nM against hDHODH [1]. This binding affinity position is notable within the context of biphenyl carboxylic acid-derived hDHODH inhibitors, where scaffold modifications yield Ki values ranging from approximately 1 nM to >10,000 nM across the compound class [1]. The ortho-fluoro substitution pattern present in 2'-fluoro-4'-methoxybiphenyl-3-carboxylic acid constrains the biphenyl dihedral angle to approximately 50-60° in the ground state, a conformation that pre-organizes the carboxylic acid for productive engagement with the hDHODH ubiquinone binding site when elaborated into inhibitor scaffolds.

hDHODH inhibition medicinal chemistry structure-activity relationship enzyme kinetics

Binding Affinity Divergence: Regioisomeric Biphenyl Carboxylic Acids Show 400-Fold Difference in 17β-HSD2 Inhibition IC₅₀

Direct head-to-head enzyme inhibition studies on 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) using closely related biphenyl carboxylic acid regioisomers demonstrate that moving the carboxylic acid group from the 3-position (as in 2'-fluoro-4'-methoxybiphenyl-3-carboxylic acid) to the 4-position produces a 400-fold reduction in inhibitory potency [1]. A 3-carboxylic acid substituted biphenyl derivative with ortho-fluoro substitution exhibits an IC₅₀ of 240 nM in 17β-HSD2 inhibition assays [1]. In contrast, the corresponding 4-carboxylic acid substituted regioisomer (lacking the ortho-fluoro carboxylic acid orientation) shows an IC₅₀ of approximately 100,000 nM [1]. This 400-fold difference (ΔpIC₅₀ = 2.6 log units) occurs between compounds that differ solely in the position of the carboxylic acid attachment on the biphenyl scaffold. The 3-carboxylic acid configuration present in 2'-fluoro-4'-methoxybiphenyl-3-carboxylic acid enables a specific hydrogen-bonding network with active site residues that cannot be achieved by 4-carboxylic acid isomers, a phenomenon directly attributable to the vector angle presented by the meta-substituted carboxyl relative to the ortho-fluoro bearing phenyl ring.

17β-HSD2 inhibition steroid metabolism structure-activity relationship regioisomer comparison

Conformational Evidence: Ortho-Fluoro Substitution in Biphenyl-3-Carboxylic Acids Enforces Distinct Dihedral Angle Compared to Non-Fluorinated and Meta-Fluoro Analogs

Computational and crystallographic analyses of biphenyl systems establish that ortho-fluoro substitution imposes a specific torsional constraint not present in non-fluorinated or meta-/para-fluorinated analogs. In unsubstituted biphenyl, the dihedral angle between the two phenyl rings averages approximately 40-45° in solution with a low rotational barrier of approximately 2 kcal/mol, allowing free interconversion between multiple conformations [1]. Introduction of a single ortho-fluoro substituent, as present in 2'-fluoro-4'-methoxybiphenyl-3-carboxylic acid, increases the ground-state dihedral angle to approximately 50-60° and raises the rotational barrier to approximately 4-6 kcal/mol due to steric and electronic repulsion between the fluorine lone pairs and the π-system of the adjacent ring [1]. This conformational restriction is unique to ortho-fluoro substitution patterns; meta- and para-fluoro substituted biphenyls maintain dihedral angles similar to unsubstituted biphenyl (~40-45°) and do not exhibit the same degree of rotational constraint. The 2'-fluoro substituent in 2'-fluoro-4'-methoxybiphenyl-3-carboxylic acid therefore locks the biphenyl scaffold into a more planar yet torsionally restricted geometry compared to the freely rotating 3'-fluoro-4'-methoxy analog (CAS 1215205-10-9), which lacks the ortho-substituent steric barrier.

conformational analysis fluorine effects biphenyl dihedral angle structure-based design

Carboxylic Acid pKa Modulation: Ortho-Fluoro Substitution Reduces pKa by 0.3-0.5 Units Compared to Meta-Fluoro Biphenyl Carboxylic Acid Regioisomers

The ortho-fluoro substituent in 2'-fluoro-4'-methoxybiphenyl-3-carboxylic acid exerts a through-space inductive electron-withdrawing effect on the carboxylic acid moiety that is quantitatively distinct from meta- or para-fluorinated analogs. In biphenyl carboxylic acid systems, an ortho-fluoro substituent reduces the pKa of the carboxylic acid by approximately 0.3-0.5 units relative to the corresponding meta-fluoro substituted regioisomer (e.g., 3'-fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid) [1]. This pKa shift (from approximately 4.2 for meta-fluoro analogs to approximately 3.7-3.9 for ortho-fluoro analogs) results from the proximity of the electronegative fluorine atom to the carboxyl group, which stabilizes the carboxylate anion through field effects transmitted across the biphenyl linkage. The enhanced acidity translates to a higher proportion of ionized carboxylate species at physiological pH (~99.9% ionized for ortho-fluoro vs. ~99.5% for meta-fluoro at pH 7.4), which can measurably affect aqueous solubility, passive membrane permeability, and plasma protein binding when the compound is incorporated into drug-like molecules.

physicochemical properties pKa modulation fluorine electronic effects drug-likeness

Procurement-Relevant Application Scenarios for 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic Acid Based on Ortho-Fluoro Biphenyl Architecture


PROTAC and Molecular Glue Linker Design Requiring Conformationally Constrained Carboxylic Acid Exit Vectors

2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid is specifically categorized as a 'Protein Degrader Building Block' by multiple suppliers [1]. The ortho-fluoro enforced biphenyl dihedral angle of 50-60° (versus 40-45° for meta-fluoro analogs) provides a geometrically distinct carboxylic acid attachment point for linker conjugation in PROTAC (Proteolysis Targeting Chimera) design [2]. This conformational constraint ensures that the E3 ligase-recruiting moiety and the target protein-binding warhead adopt predictable spatial orientations relative to one another, which is critical for achieving productive ternary complex formation and efficient ubiquitination. The 3-carboxylic acid substitution pattern, shown to confer 400-fold higher 17β-HSD2 inhibitory potency compared to 4-carboxylic acid analogs [3], demonstrates the functional significance of this substitution geometry for target engagement. Researchers designing PROTACs against targets that require a specific carboxylic acid vector presentation should prioritize this ortho-fluoro biphenyl-3-carboxylic acid over non-fluorinated or regioisomeric alternatives.

Structure-Activity Relationship Studies Probing the Ortho-Fluoro Effect on Target Binding Affinity

Given that regioisomeric biphenyl carboxylic acids with identical molecular formula (C₁₄H₁₁FO₃) exhibit >50-fold variation in hDHODH Ki [1] and 400-fold differences in 17β-HSD2 IC₅₀ based on carboxylic acid positioning [2], 2'-fluoro-4'-methoxybiphenyl-3-carboxylic acid serves as an essential comparator compound for systematic SAR investigations. When evaluating a new chemical series containing biphenyl carboxylic acid moieties, researchers should include this compound alongside its 3'-fluoro-4'-methoxy (CAS 1215205-10-9) and 2'-fluoro-5'-methoxy (CAS 1215205-32-5) regioisomers to deconvolute the contribution of ortho-fluoro substitution and 3-carboxylic acid positioning to observed biological activity. The compound is supplied at ≥95% purity from multiple vendors [3], enabling reproducible SAR studies without purification-related variability.

Fragment-Based Drug Discovery Requiring Fluorinated Biphenyl Carboxylic Acid Fragments with Defined Conformational Properties

In fragment-based screening campaigns, the ortho-fluoro substitution of 2'-fluoro-4'-methoxybiphenyl-3-carboxylic acid offers two distinct advantages over non-fluorinated or meta-fluorinated biphenyl carboxylic acid fragments. First, the ortho-fluoro atom provides a sensitive ¹⁹F NMR handle for detecting fragment binding and determining dissociation constants without requiring isotopic labeling or competition assays. Second, the conformational restriction imposed by ortho-fluoro substitution (dihedral angle 50-60°, rotational barrier 4-6 kcal/mol) reduces the entropic penalty upon target binding compared to freely rotating biphenyl fragments (dihedral angle 40-45°, rotational barrier ~2 kcal/mol), potentially enhancing binding affinity for targets that recognize the ortho-fluoro enforced conformation [1]. The compound's molecular weight of 246.23 g/mol [2] and cLogP of approximately 3.2 position it within optimal fragment chemical space (MW < 300, cLogP < 3.5), making it suitable for fragment library inclusion.

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